REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH2:11][NH:12][CH2:13][CH:14]([OH:30])[CH2:15][O:16][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]2[NH:29][C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]=12.O.[P:32]([O-:36])([O-:35])([OH:34])=[O:33].[K+].[K+].Cl>CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH2:10][CH2:11][NH:12][CH2:13][CH:14]([OH:30])[CH2:15][O:16][C:17]2[C:22]3[C:23]4[C:28]([NH:29][C:21]=3[CH:20]=[CH:19][CH:18]=2)=[CH:27][CH:26]=[CH:25][CH:24]=4)=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH2:33].[OH:34][P:32]([OH:36])([OH:35])=[O:33] |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
dipotassium hydrogen orthophosphate
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes at 30-35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mass to 5-10° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 50-55° C
|
Type
|
STIRRING
|
Details
|
stirred at 50-55° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 30-35° C.
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was further cooled to 5-10° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Carvedilol dihydrogen phosphate monohydrate was filtered
|
Type
|
WASH
|
Details
|
washed with water, suck
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40-45° C. till constant weight
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |